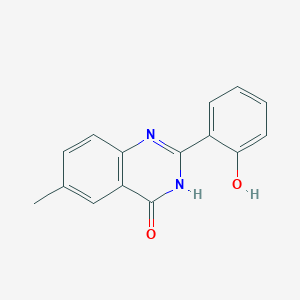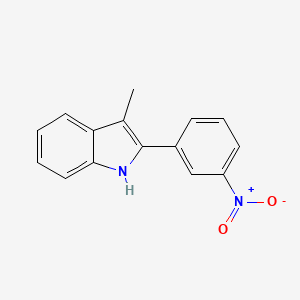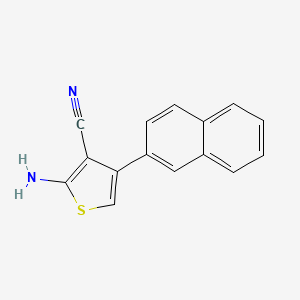![molecular formula C13H14N6 B11865302 1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11865302.png)
1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin ist eine heterocyclische Verbindung, die zur Klasse der Pyrazolo[3,4-d]pyrimidine gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden häufig in der medizinischen Chemie für die Arzneimittelentwicklung eingesetzt. Die Struktur dieser Verbindung weist einen Pyrazolo[3,4-d]pyrimidin-Kern mit einer Hydrazinylgruppe an der 4-Position und einer 2,5-Dimethylphenylgruppe an der 1-Position auf.
Vorbereitungsmethoden
Die Synthese von 1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin beinhaltet typischerweise die Kondensation geeigneter Hydrazinderivate mit Pyrazolo[3,4-d]pyrimidin-Vorstufen. Übliche Synthesewege umfassen:
Cyclisierungsreaktionen: Ausgehend von Hydrazinderivaten und geeigneten Diketonen oder Aldehyden können Cyclisierungsreaktionen zur Bildung des Pyrazolo[3,4-d]pyrimidin-Kerns eingesetzt werden.
Substitutionsreaktionen:
Industrielle Produktion: Industrielle Verfahren beinhalten oft optimierte Reaktionsbedingungen wie die Verwendung von Katalysatoren, kontrollierte Temperaturen und spezifische Lösungsmittel, um die Ausbeute und Reinheit zu verbessern.
Analyse Chemischer Reaktionen
1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydrazinylgruppe kann oxidiert werden, um entsprechende Azo- oder Azoxyderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Hydrazinylgruppe in Amine oder andere reduzierte Formen umwandeln.
Substitution: Die Verbindung kann elektrophile oder nucleophile Substitutionsreaktionen eingehen, insbesondere am Phenylring oder am Pyrazolo[3,4-d]pyrimidin-Kern.
Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen.
Hauptprodukte: Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab, können aber eine Vielzahl substituierter Pyrazolo[3,4-d]pyrimidine und deren Derivate umfassen.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, anticancerogener und entzündungshemmender Eigenschaften.
Medizin: Wird als Leitverbindung in der Arzneimittelforschung für verschiedene Therapiegebiete untersucht.
Industrie: Wird in der Entwicklung von Agrochemikalien und Werkstoffwissenschaften aufgrund seiner einzigartigen chemischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren und deren Aktivität modulieren.
Beteiligte Signalwege: Es kann verschiedene biochemische Signalwege beeinflussen, darunter solche, die mit Zellproliferation, Apoptose und Entzündung zusammenhängen.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dimethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin kann mit anderen Pyrazolo[3,4-d]pyrimidin-Derivaten verglichen werden:
Ähnliche Verbindungen: Beispiele sind 1-(3,4-dimethylphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-on und andere substituierte Pyrazolo[3,4-d]pyrimidine.
Einzigartigkeit: Das Vorhandensein der 2,5-Dimethylphenylgruppe und der Hydrazinylgruppe verleiht einzigartige chemische und biologische Eigenschaften, die es von anderen ähnlichen Verbindungen abheben.
Eigenschaften
Molekularformel |
C13H14N6 |
|---|---|
Molekulargewicht |
254.29 g/mol |
IUPAC-Name |
[1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C13H14N6/c1-8-3-4-9(2)11(5-8)19-13-10(6-17-19)12(18-14)15-7-16-13/h3-7H,14H2,1-2H3,(H,15,16,18) |
InChI-Schlüssel |
YCCSYVSZRASOHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)N2C3=NC=NC(=C3C=N2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B11865261.png)

![tert-Butyl 2-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11865264.png)


![9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline](/img/structure/B11865276.png)
![3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride](/img/structure/B11865281.png)
![Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate](/img/structure/B11865296.png)

